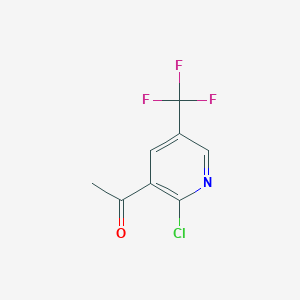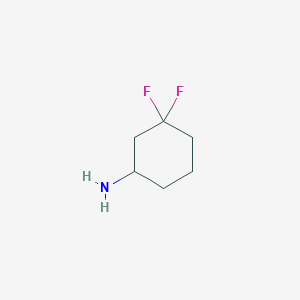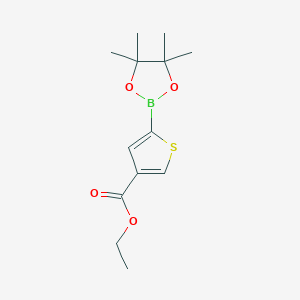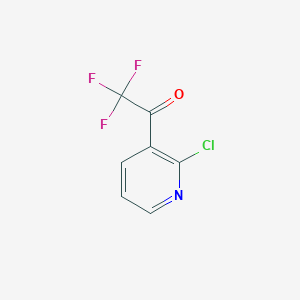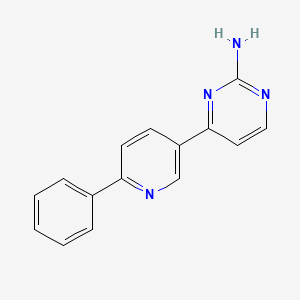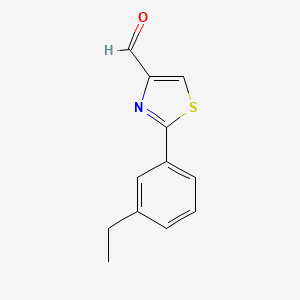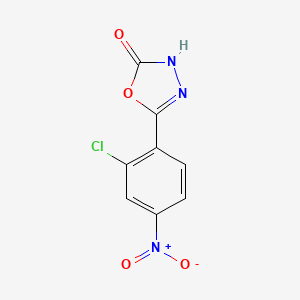
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Oxadiazole derivatives have been studied for their effectiveness in controlling mild steel dissolution. Derivatives like 5-benzyl-3-((4-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione and 5-benzyl-3-((2-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione exhibited significant corrosion inhibition efficiency in hydrochloric acid solutions. These derivatives showed high inhibition efficiency, as confirmed by weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).
Biological Activities
- Central Nervous System Depressant Activity: Certain substituted 1,3,4-oxadiazoles are associated with diverse biological activities, including CNS depressant properties. Compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed promising results as antidepressant, anticonvulsant, and antianxiety agents without neurotoxicity (Singh et al., 2012).
- Antibacterial Potential: S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have shown significant antibacterial activity against various gram-negative and gram-positive bacteria. This research highlights the potential of these derivatives as effective antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation: A range of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial effects. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, with some being particularly effective against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Liquid Crystal Properties
- Mesogenic Materials: Studies on new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group have revealed interesting liquid crystalline properties. The presence of the nitro group and alkoxy terminal chain significantly affects these properties, making them useful in various applications (Abboud et al., 2017).
Propiedades
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O4/c9-6-3-4(12(14)15)1-2-5(6)7-10-11-8(13)16-7/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQLGZLJYUXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1394871.png)



